Vinfosiline sulfate
Description
Vinblastine Sulfate (CAS No. 143-67-9) is a vinca alkaloid derivative widely recognized for its antineoplastic properties. It is primarily used in chemotherapy regimens to treat Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, and breast cancer . The compound functions by inhibiting microtubule formation, thereby disrupting mitotic spindle assembly and arresting cell division .
Properties
CAS No. |
123286-01-1 |
|---|---|
Molecular Formula |
C51H74N5O14PS |
Molecular Weight |
1044.2 g/mol |
IUPAC Name |
methyl 13-[10-[(1-diethoxyphosphoryl-2-methylpropyl)carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
InChI |
InChI=1S/C51H72N5O10P.H2O4S/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4;1-5(2,3)4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58);(H2,1,2,3,4) |
InChI Key |
BZUUMJJIORUJAU-UHFFFAOYSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Synonyms |
1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate S 12362 S 12363 S-12362 S-12363 vinxaltine |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reactions Analysis of Sulfate-Containing Compounds
Sulfate groups are integral to the reactivity of many bioactive molecules. While specific data on "Vinfosiline sulfate" is unavailable, the following reactions are typical for sulfate-containing organic compounds:
Hydrolysis
Sulfate esters (R-O-SO₃⁻) generally undergo hydrolysis under acidic or alkaline conditions to yield alcohols and sulfuric acid derivatives:
This reaction is critical in drug metabolism, where sulfate conjugates are cleaved to release active compounds12.
Photodegradation
Light exposure can degrade sulfated compounds via radical pathways. For example:
These radicals participate in oxidation-reduction cycles, altering the parent molecule’s structure2.
Salt Formation
Sulfate groups form stable salts with cations (e.g., Na⁺, K⁺):
This property is utilized in drug formulation to enhance stability and solubility34.
Complexation with Metals
Sulfates can coordinate with transition metals, influencing bioavailability:
Such complexes are often studied in medicinal chemistry25.
Hypothetical Reactivity of Alkaloid Sulfates
If "Vinfosiline sulfate" is analogous to vinca alkaloids (e.g., vinblastine sulfate ), its reactions might include:
Acid-Base Reactions
Sulfate salts of alkaloids dissociate in aqueous media:
This impacts pharmacokinetics and formulation stability31.
Enzymatic Desulfation
Sulfatases in vivo may cleave sulfate groups, altering bioactivity:
This is critical for prodrug activation62.
Oxidative Degradation
Sulfate groups can stabilize molecules against oxidation, but prolonged exposure to peroxides or metal ions may degrade the compound25.
Comparison with Known Sulfate Reactions
| Reaction Type | Example Reaction | Key Conditions | Reference |
|---|---|---|---|
| Hydrolysis | Acidic pH, heat | 31 | |
| Radical Formation | UV light, heat | 2 | |
| Salt Precipitation | Aqueous solution, stoichiometric | 35 |
Research Gaps and Recommendations
-
Compound Identification : Verify the nomenclature or structure of "Vinfosiline sulfate" through spectroscopic databases (e.g., PubChem, Reaxys).
-
Synthetic Pathways : If novel, explore sulfation via dimethyl sulfate or sulfur trioxide complexes78.
-
Stability Studies : Assess pH/thermal stability using HPLC or mass spectrometry96.
Comparison with Similar Compounds

Key Differences :
- Therapeutic Target : Vinblastine Sulfate targets eukaryotic cell division, whereas Ceftolozane Sulfate disrupts bacterial cell walls .
- Sulfate Role: In Vinblastine, sulfate improves solubility for intravenous delivery; in Ceftolozane, it stabilizes the cephalosporin core against enzymatic degradation .
Comparison with Hydrogen Sulfate (HSO₄⁻)
Hydrogen sulfate (HSO₄⁻) is a distinct inorganic ion, often confused due to nomenclature similarities. Unlike Vinblastine Sulfate:
- Function : HSO₄⁻ serves as a conjugate base in industrial acids (e.g., sulfuric acid) and lacks therapeutic activity .
- Structure : A simple tetrahedral ion (SO₄²⁻ with a proton), contrasting with Vinblastine’s complex alkaloid backbone .
Research Findings and Limitations
- Analytical Methods : Advanced techniques (e.g., HPLC, mass spectrometry) validate Vinblastine Sulfate’s purity and stability, as highlighted in supplementary methodologies . However, direct comparative pharmacokinetic data with Ceftolozane remain scarce due to differing therapeutic scopes.
- Safety Contrasts : Vinblastine’s myelosuppressive effects necessitate rigorous monitoring, while Ceftolozane’s primary risks involve allergic reactions .
Q & A
Q. How can I design a reproducible experimental protocol for studying Vinfosiline sulfate's biochemical interactions?
Methodological Answer:
- Experimental Design: Follow standardized protocols for compound preparation (e.g., dissolution in controlled solvents, purity verification via HPLC/MS) and include negative/positive controls .
- Data Documentation: Use tables to summarize parameters (e.g., concentrations, incubation times, assay conditions). Avoid duplicating data in text and figures; instead, highlight trends .
- Reproducibility: Provide raw data in supplementary files, including instrument calibration logs and environmental conditions (e.g., temperature, pH) .
Q. Example Table 1: Key Experimental Parameters
| Parameter | Value/Range | Method (Reference) |
|---|---|---|
| Solvent | PBS (pH 7.4) | USP 35–NF 30 guidelines |
| Purity Threshold | ≥98% | HPLC (λ=254 nm) |
| Incubation Time | 24–72 hrs | Kinetic assay |
What criteria should guide the formulation of research questions about Vinfosiline sulfate's mechanism of action?
Methodological Answer:
- FLOAT Framework: Ensure questions link experimental variables (e.g., "How does Vinfosiline sulfate concentration correlate with apoptosis induction in in vitro models?") .
- FINER Criteria: Assess feasibility (e.g., cell line availability), novelty (e.g., unexplored signaling pathways), and relevance (e.g., therapeutic potential for oncology) .
- Scope: Avoid overly broad questions (e.g., "How does Vinfosiline sulfate work?") in favor of hypothesis-driven inquiries .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacokinetic data for Vinfosiline sulfate across studies?
Methodological Answer:
- Contradiction Analysis: Use TRIZ principles to identify technical conflicts (e.g., bioavailability vs. toxicity) and systematic reviews to contextualize discrepancies .
- Methodological Flaws: Cross-validate assays (e.g., compare LC-MS vs. ELISA results) and consult multi-disciplinary experts to assess confounding variables (e.g., metabolic enzyme variability) .
- Data Integration: Create meta-analysis tables synthesizing parameters like Cmax, T1/2, and AUC from peer-reviewed studies .
Q. Example Table 2: Pharmacokinetic Data Comparison
| Study | Dose (mg/kg) | Cmax (µg/mL) | T1/2 (hrs) | AUC (µg·hr/mL) | Model System |
|---|---|---|---|---|---|
| A (2023) | 10 | 2.1 ± 0.3 | 5.2 | 12.4 | Murine |
| B (2024) | 10 | 1.8 ± 0.2 | 6.1 | 11.9 | Primate |
Q. What statistical models are appropriate for analyzing heterogeneous responses to Vinfosiline sulfate in multi-omics datasets?
Methodological Answer:
- Model Selection: Use multivariate regression for transcriptomic/proteomic integration or machine learning (e.g., random forests) to classify responder/non-responder subgroups .
- Bias Mitigation: Apply Bonferroni correction for multiple comparisons and report effect sizes with 95% confidence intervals .
- Visualization: Employ heatmaps or PCA plots to illustrate clustering patterns, adhering to journal guidelines for color use and figure clarity .
Q. How can researchers optimize in vivo dosing regimens for Vinfosiline sulfate while minimizing off-target effects?
Methodological Answer:
- Dose Escalation Studies: Use adaptive trial designs (e.g., 3+3 method) and toxicity scoring matrices .
- Biomarker Integration: Monitor liver/kidney function markers (e.g., ALT, BUN) and correlate with histopathology data .
- Ethical Alignment: Follow IACUC protocols for animal welfare and justify sample sizes via power analysis .
Q. What strategies ensure rigorous literature reviews when contextualizing Vinfosiline sulfate's therapeutic potential?
Methodological Answer:
- Search Methodology: Use Boolean operators (e.g., "Vinfosiline sulfate AND apoptosis NOT industrial") and prioritize high-impact journals via tools like PubMed/MEDLINE .
- Critical Appraisal: Apply AMSTAR-2 for systematic reviews and GRADE for evidence quality assessment .
- Citation Management: Use Zotero or EndNote to track sources and avoid over-reliance on single studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

